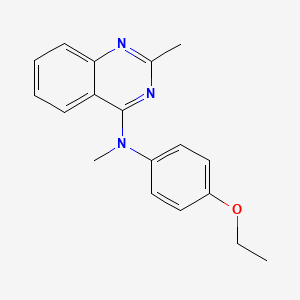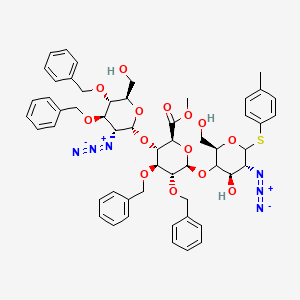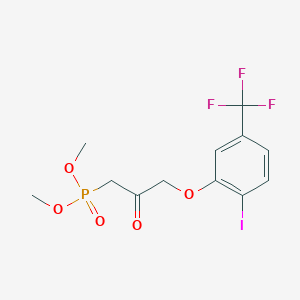
1,1'-Propane-1,3-diyldiisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(isoquinolin-1-yl)propane is a heterocyclic compound that features two isoquinoline moieties connected by a propane linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Di(isoquinolin-1-yl)propane can be synthesized through the reaction of 2-benzoyl-1-cyano-1,2-dihydroisoquinoline with 1,3-diiodopropane in the presence of sodium hydride in dimethylformamide (DMF) at -10°C . This method involves the formation of a carbon-carbon bond between the isoquinoline units and the propane linker.
Industrial Production Methods
While specific industrial production methods for 1,3-Di(isoquinolin-1-yl)propane are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di(isoquinolin-1-yl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the isoquinoline moieties to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents.
Applications De Recherche Scientifique
1,3-Di(isoquinolin-1-yl)propane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,3-Di(isoquinolin-1-yl)propane depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The isoquinoline moieties can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A simpler structure with one isoquinoline ring.
1,2-Di(isoquinolin-1-yl)ethane: Similar structure with an ethane linker instead of propane.
1,4-Di(isoquinolin-1-yl)butane: Similar structure with a butane linker.
Uniqueness
1,3-Di(isoquinolin-1-yl)propane is unique due to its specific linker length, which can influence its chemical reactivity and biological activity. The propane linker provides a distinct spatial arrangement of the isoquinoline rings, potentially leading to unique interactions with molecular targets.
Propriétés
Numéro CAS |
67258-26-8 |
|---|---|
Formule moléculaire |
C21H18N2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(3-isoquinolin-1-ylpropyl)isoquinoline |
InChI |
InChI=1S/C21H18N2/c1-3-8-18-16(6-1)12-14-22-20(18)10-5-11-21-19-9-4-2-7-17(19)13-15-23-21/h1-4,6-9,12-15H,5,10-11H2 |
Clé InChI |
FROKLKWDNCODQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2CCCC3=NC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11833281.png)



![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)


![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)
![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)
